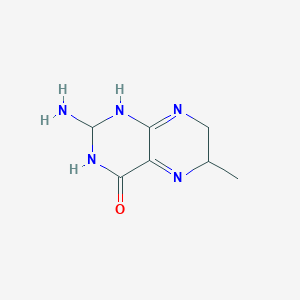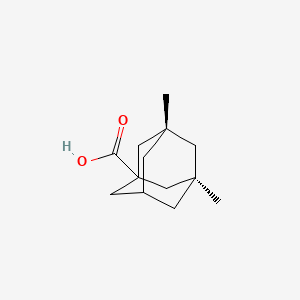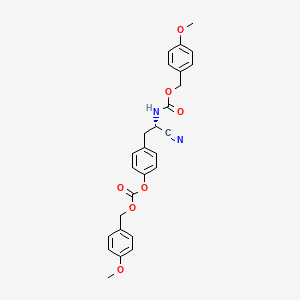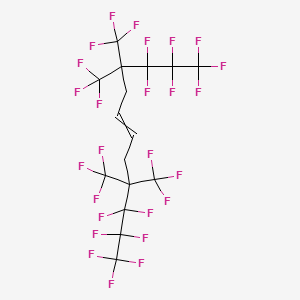![molecular formula C12H10O3S B12063368 2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid CAS No. 776312-23-3](/img/structure/B12063368.png)
2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiophenecarboxaldehyde,5-[4-(hydroxymethyl)phenyl]- is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a thiophene ring substituted with a carboxaldehyde group at the 2-position and a phenyl group with a hydroxymethyl substituent at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxaldehyde,5-[4-(hydroxymethyl)phenyl]- can be achieved through various synthetic routes. One common method involves the reaction of 2-thiophenecarboxaldehyde with 4-(hydroxymethyl)benzaldehyde under appropriate conditions. This reaction typically requires the use of a catalyst and may be carried out in an organic solvent such as acetonitrile or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Thiophenecarboxaldehyde,5-[4-(hydroxymethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 2-Thiophenecarboxylic acid,5-[4-(carboxy)phenyl]-
Reduction: 2-Thiophenemethanol,5-[4-(hydroxymethyl)phenyl]-
Substitution: 2-Bromo-5-[4-(hydroxymethyl)phenyl]thiophene
科学的研究の応用
2-Thiophenecarboxaldehyde,5-[4-(hydroxymethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
作用機序
The mechanism of action of 2-Thiophenecarboxaldehyde,5-[4-(hydroxymethyl)phenyl]- is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
類似化合物との比較
Similar Compounds
2-Thiophenecarboxaldehyde: Lacks the phenyl and hydroxymethyl substituents.
5-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of the phenyl and hydroxymethyl substituents.
2-Thiazolecarboxaldehyde: Contains a nitrogen atom in the ring instead of sulfur.
Uniqueness
2-Thiophenecarboxaldehyde,5-[4-(hydroxymethyl)phenyl]- is unique due to the presence of both the thiophene ring and the phenyl group with a hydroxymethyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
776312-23-3 |
|---|---|
分子式 |
C12H10O3S |
分子量 |
234.27 g/mol |
IUPAC名 |
2-[3-(hydroxymethyl)phenyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H10O3S/c13-7-8-2-1-3-9(6-8)11-10(12(14)15)4-5-16-11/h1-6,13H,7H2,(H,14,15) |
InChIキー |
GTGHWLDTWBPTSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=C(C=CS2)C(=O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12063323.png)
![Ferrocene, 1-[1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-, [S-(R*,S*)]-(9CI)](/img/structure/B12063326.png)



![[(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B12063344.png)



